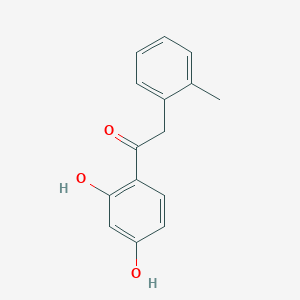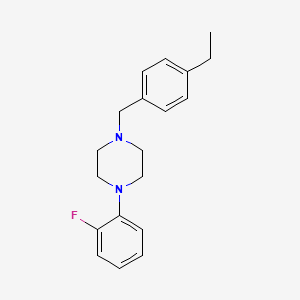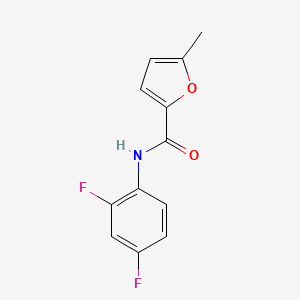
1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone, also known as Hesperetin, is a flavonoid compound that is naturally found in citrus fruits such as oranges, lemons, and grapefruits. It has been widely studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties.
Mécanisme D'action
1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone works by inhibiting various enzymes and signaling pathways in the body. It inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory compounds in the body. It also inhibits the activity of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects
1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which can help protect against chronic diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. It also has been shown to improve insulin sensitivity and glucose metabolism, which can help prevent and manage diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone has several advantages for lab experiments. It is a natural compound that is widely available, making it easy to obtain and study. It also has a relatively low toxicity profile, which makes it safe to use in lab experiments. However, hesperetin also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and administer in experiments. It also has low bioavailability, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on hesperetin. One area of research is the development of new methods for synthesizing hesperetin, which could improve its availability and effectiveness in lab experiments. Another area of research is the development of new formulations of hesperetin that could improve its solubility and bioavailability. Additionally, more research is needed to determine the optimal dosage and duration of hesperetin supplementation for different health conditions. Finally, more research is needed to determine the long-term safety and efficacy of hesperetin supplementation.
Méthodes De Synthèse
1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone can be synthesized using various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves using enzymes to catalyze the reaction between hesperidin and a suitable alcohol. Chemical synthesis involves using chemical reagents to convert hesperidin into hesperetin. Microbial synthesis involves using microorganisms such as fungi and bacteria to convert hesperidin into hesperetin.
Applications De Recherche Scientifique
1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone has been widely studied for its potential health benefits. It has been shown to have antioxidant properties, which can help protect against oxidative stress and reduce the risk of chronic diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. It also has anti-inflammatory properties, which can help reduce inflammation and pain in the body. Additionally, hesperetin has been shown to have anti-cancer properties, which can help prevent the growth and spread of cancer cells.
Propriétés
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-4-2-3-5-11(10)8-14(17)13-7-6-12(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBRIMFSNKPBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302918-16-7 |
Source


|
| Record name | 1-(2,4-DIHYDROXYPHENYL)-2-(2-METHYLPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770656.png)
![2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5770661.png)
![2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5770674.png)
![ethyl 2-[(4,6-dimethoxy-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5770676.png)
![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5770677.png)
![3-{[(3-nitrophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5770683.png)
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5770701.png)
![N-(4-fluorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5770704.png)

![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5770717.png)

![3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5770735.png)